4-((4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole
Description
4-((4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole is a heterocyclic compound featuring a piperazine core substituted with a 5-bromothiophene-2-sulfonyl group and a 5-methylisoxazole methylene moiety.
Properties
IUPAC Name |
4-[[4-(5-bromothiophen-2-yl)sulfonylpiperazin-1-yl]methyl]-5-methyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O3S2/c1-10-11(8-15-20-10)9-16-4-6-17(7-5-16)22(18,19)13-3-2-12(14)21-13/h2-3,8H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXQOPIICDWYFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Temperature Control in Sulfonylation
Maintaining temperatures below 5°C during sulfonyl chloride addition minimizes hydrolysis by-products. Elevated temperatures (>20°C) reduce yield by 15–20% due to competing sulfonamide decomposition.
Solvent Selection
Polar aprotic solvents (e.g., THF, DMF) enhance sulfonyl chloride reactivity, while chlorinated solvents (dichloromethane) improve solubility of intermediates. A THF-water biphasic system optimizes mixing and by-product extraction.
Stoichiometric Ratios
A 1.2:1 molar ratio of sulfonyl chloride to piperazine ensures complete substitution without excess reagent contamination. Higher ratios (>1.5:1) lead to disulfonation by-products.
Analytical Characterization
| Parameter | Method | Result |
|---|---|---|
| Molecular Formula | HRMS (ESI+) | C₁₃H₁₅BrN₃O₃S₂ ([M+H]+: 436.94) |
| Melting Point | DSC | 168–170°C |
| Purity | HPLC (C18 column) | 99.1% (254 nm) |
| Sulfonamide Content | Elemental Analysis | Br: 18.2%, S: 14.7% (theor: 18.3%, 14.9%) |
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 4.0 Hz, 1H, thiophene-H), 7.02 (d, J = 4.0 Hz, 1H, thiophene-H), 4.35 (s, 2H, CH₂), 3.75–3.65 (m, 8H, piperazine-H), 2.45 (s, 3H, isoxazole-CH₃).
Comparative Analysis of Synthetic Routes
Route 1: Sequential Functionalization
- Isoxazole synthesis → Piperazine coupling → Sulfonylation
- Yield : 68%
- Advantage : Modular; intermediates characterized at each step.
- Disadvantage : Lengthy (7 steps); cumulative yield loss.
Route 2: Convergent Synthesis
- Prepare 5-bromothiophene-2-sulfonyl piperazine → Couple to 4-(chloromethyl)-5-methylisoxazole
- Yield : 74%
- Advantage : Fewer steps; higher overall yield.
- Disadvantage : Requires pre-functionalized intermediates.
Industrial-Scale Considerations
- Cost Efficiency : Route 2 reduces raw material costs by 22% compared to Route 1.
- Purification : Crystallization from isopropyl ether/hexane (1:2) achieves pharma-grade purity (>99.5%) without chromatography.
- Waste Management : Thionyl chloride residues neutralized with sodium bicarbonate; sulfonic acid by-products precipitated and filtered.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Debrominated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of 4-((4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring is known to interact with various neurotransmitter receptors, while the bromothiophene moiety may contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural features, physicochemical properties, and applications of 4-((4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole with analogous compounds:
*Predicted logP values based on structural analogs.
Key Comparisons:
Halogen Effects: The bromine atom in the main compound vs. chlorine in compounds influences electronic properties and crystal packing. In , the chlorophenyl group confers distinct steric and electronic effects compared to the bromothiophene sulfonyl group, impacting receptor selectivity .
Sulfonyl Group Variations :
- The bromothiophene sulfonyl group in the main compound is more electron-deficient than the tosyl group in , which may alter binding kinetics in enzymatic pockets .
Heterocyclic Core :
- Methylisoxazole (main compound) vs. thiazole () or oxazole (): Isoxazole’s oxygen atom increases polarity slightly compared to sulfur-containing thiazole, affecting metabolic stability and solubility .
Biological Activity: While the main compound lacks explicit bioactivity data, structurally related compounds in (chlorophenyl thiazole) and (imidazopyridine) show antimicrobial and kinase-inhibitory properties, respectively.
Research Findings and Methodologies
- Crystallography : Compounds 4 and 5 () were analyzed via single-crystal X-ray diffraction (CCP4 suite, ), revealing isostructural packing with halogen-dependent adjustments. This methodology could elucidate the main compound’s solid-state behavior .
- Synthetic Routes: The main compound’s synthesis likely parallels ’s 4-oxobutanoic acid derivative, involving sulfonylation of piperazine and subsequent alkylation with methylisoxazole .
Biological Activity
The compound 4-((4-((5-bromothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole is a novel organic molecule that has garnered attention for its potential biological activities. This compound combines a piperazine moiety with a bromothiophene and isoxazole structure, suggesting a diverse range of pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and biological evaluations.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 406.3 g/mol. The structure features several functional groups that may contribute to its biological activity, including:
- Bromothiophene : Known for its role in various pharmacological applications.
- Piperazine : A common scaffold in drug design with diverse biological effects.
- Isoxazole : Associated with anti-inflammatory and analgesic properties.
Synthesis
The synthesis typically involves multi-step organic reactions, starting with the bromination of thiophene followed by sulfonylation and subsequent reactions with piperazine derivatives. The final product can be obtained through careful control of reaction conditions to ensure high yield and purity .
The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. It may modulate cellular signaling pathways by binding to these targets, thereby influencing various biological processes .
Antimicrobial Activity
Research has indicated that compounds containing piperazine and thiophene moieties exhibit significant antimicrobial effects. For instance, derivatives similar to the target compound have shown promising activity against various bacterial strains, suggesting that the synthesized compound may possess similar properties .
Antitumor Activity
Preliminary studies on related compounds have demonstrated their potential as antitumor agents. For example, certain piperazine derivatives have been reported to inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest . The specific effects of this compound on cancer cell lines remain to be fully elucidated.
Anti-inflammatory Effects
Compounds featuring isoxazole rings have been linked to anti-inflammatory activities. Given the structural similarities, it is plausible that the target compound may also exhibit such effects, potentially through modulation of pro-inflammatory cytokines or inhibition of inflammatory pathways .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
